2-(4-amino-1H-pyrazol-1-yl)-2-methylpropanoic acid

Description

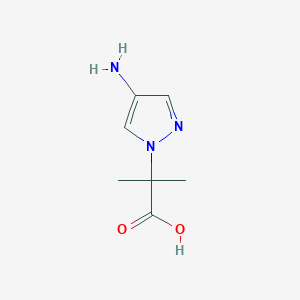

The study of novel chemical entities is a cornerstone of innovation in science, and 2-(4-amino-1H-pyrazol-1-yl)-2-methylpropanoic acid stands as a molecule of interest at the intersection of several key chemical disciplines. Its hybrid structure, featuring both an amino acid derivative and a substituted pyrazole (B372694) ring, makes it a compelling subject for synthetic, medicinal, and chemical biology research.

This compound is a multifaceted compound that can be understood through the lenses of both amino acid and heterocyclic chemistry.

Amino Acid Framework : The molecule is a derivative of α-aminoisobutyric acid, a non-proteinogenic α-amino acid where the α-carbon is disubstituted with two methyl groups. This structural feature imparts significant conformational constraints, making such amino acids valuable building blocks in peptidomimetics and for studying protein structure and function. The synthesis of novel heterocyclic derivatives from amino acids is a well-established field aimed at creating compounds with diverse biological activities. rdd.edu.iqnih.gov

Heterocyclic Moiety : The compound incorporates a pyrazole ring, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. wikipedia.orgbritannica.com Pyrazole and its derivatives are considered "privileged scaffolds" in medicinal chemistry due to their wide range of pharmacological activities and their ability to engage in various biological interactions. globalresearchonline.netnih.gov The functionalization of the pyrazole nucleus with an amino group, creating an aminopyrazole, further enhances its utility as a versatile framework in drug discovery. nih.gov Specifically, 4-aminopyrazoles have been investigated for their potential anticonvulsant properties since the 1970s. nih.gov The fusion of these two distinct chemical motifs—an amino acid and a heterocyclic base—results in non-proteinogenic α-amino acids that are increasingly used as probes to investigate biological processes and discover new pharmacologically active compounds. rsc.org

The scientific journey of pyrazole chemistry is rich with discoveries that have had a lasting impact on science and medicine. The pyrazole ring system is not found in nature; these compounds are typically synthesized in the laboratory. britannica.com

The term "pyrazole" was first coined in 1883 by the German chemist Ludwig Knorr, who synthesized a pyrazole derivative while attempting to create quinoline (B57606) derivatives. wikipedia.orgglobalresearchonline.netslideshare.net A classic synthesis method was later developed by Hans von Pechmann in 1898. wikipedia.org Despite their synthetic origins, the first naturally occurring pyrazole, 1-pyrazolyl-alanine, was not isolated until 1959 from watermelon seeds. wikipedia.orgnih.gov

Throughout the 20th century, the significance of pyrazole derivatives grew exponentially, particularly in the pharmaceutical and dye industries. britannica.com Many synthetic pyrazole compounds have become important as medicines and coloring agents. britannica.com Notable examples include Antipyrine (Phenazone), an early analgesic and antipyretic, and Celecoxib (Celebrex), a widely used nonsteroidal anti-inflammatory drug (NSAID). wikipedia.org This history underscores the sustained interest in pyrazole-based compounds as a foundational scaffold for developing new functional molecules. researchgate.net

Table 1: Key Milestones in the History of Pyrazole Research| Year | Milestone | Significance |

|---|---|---|

| 1883 | Ludwig Knorr first coins the term "pyrazole". wikipedia.orgslideshare.net | Marks the formal beginning of pyrazole chemistry. |

| 1898 | Hans von Pechmann develops a classical synthesis method. wikipedia.org | Provides a foundational route for accessing the pyrazole core. |

| 1959 | The first natural pyrazole, 1-pyrazolyl-alanine, is isolated. wikipedia.org | Demonstrates the existence of pyrazole structures in nature. |

| 1990s | Development of Celecoxib (Celebrex). wikipedia.org | Highlights the therapeutic potential of pyrazole derivatives as COX-2 inhibitors. |

While the broader classes of aminopyrazoles and pyrazolyl amino acids are subjects of extensive research, academic literature specifically detailing studies on this compound is limited. However, its chemical structure allows for informed speculation on its potential significance and scope of research.

The primary significance of this compound likely lies in its role as a versatile synthetic building block. The combination of three key functional points—the carboxylic acid, the exocyclic amino group on the pyrazole ring, and the secondary amine within the pyrazole ring—provides multiple handles for further chemical modification. This makes it an ideal scaffold for constructing larger, more complex molecules for combinatorial chemistry and drug discovery libraries.

Research into this compound would likely focus on its utility in:

Medicinal Chemistry : As a fragment for developing novel therapeutics. Aminopyrazole cores are integral to compounds designed as kinase inhibitors, anticancer agents, and anti-inflammatory drugs. nih.govresearchgate.net

Peptide Science : Incorporation into peptide chains to create peptidomimetics with unique, conformationally restricted structures, which can be used to study enzyme-substrate interactions or to develop stable peptide-based drugs.

Materials Science : Serving as a ligand for the synthesis of novel metal-organic frameworks (MOFs) or coordination polymers, leveraging the nitrogen atoms of the pyrazole ring.

The academic interest would therefore be less about the compound's intrinsic biological activity and more about its potential as a precursor for generating new chemical diversity. mdpi.com

The study of a novel compound like this compound involves a well-established paradigm of synthesis, characterization, and application-oriented analysis.

Synthesis and Purification: The synthesis would likely involve a multi-step process. One common method for creating 3- or 5-aminopyrazoles involves the condensation of hydrazine (B178648) with β-ketonitriles. chim.it The synthesis of pyrazole-containing amino acids can be achieved through various routes, including regioselective condensation/aza-Michael reactions. rsc.org Following synthesis, purification is typically achieved using chromatographic techniques. High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC, is a standard method for the analysis and purification of amino acids and their derivatives. nih.govnih.govazolifesciences.com

Structural Characterization and Analysis: A suite of analytical methods is employed to confirm the identity and structure of the synthesized compound:

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are used to elucidate the molecular structure, confirming the presence and connectivity of atoms. rsc.orgjocpr.com

Mass Spectrometry (MS) : Provides the exact molecular weight and fragmentation patterns, confirming the molecular formula. nih.gov

Infrared (IR) Spectroscopy : Identifies the presence of key functional groups such as amines (N-H), carboxylic acids (O-H and C=O), and the heterocyclic ring. jocpr.com

Computational and Biological Evaluation: Modern chemical research often employs computational methods to predict molecular properties and guide experimental work. eurasianjournals.com

Computational Chemistry : Techniques like Density Functional Theory (DFT) can offer insights into the electronic structure, stability, and spectral properties of pyrazole derivatives. rsc.orgeurasianjournals.com Molecular modeling and docking studies can predict how the molecule might interact with biological targets such as enzymes. nih.goveurasianjournals.com

Biological Assays : If investigated for therapeutic potential, the compound would be subjected to a battery of biological tests. These could include enzyme inhibition assays, cell-based assays to measure effects on cell proliferation or signaling pathways, and antimicrobial assays to test for activity against bacteria or fungi. globalresearchonline.net

Structure

3D Structure

Properties

IUPAC Name |

2-(4-aminopyrazol-1-yl)-2-methylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2/c1-7(2,6(11)12)10-4-5(8)3-9-10/h3-4H,8H2,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQXZLWDLHZXRRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)N1C=C(C=N1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 4 Amino 1h Pyrazol 1 Yl 2 Methylpropanoic Acid and Its Analogues

Retrosynthetic Analysis and Key Precursor Identification

A logical retrosynthetic analysis of the target molecule, 2-(4-amino-1H-pyrazol-1-yl)-2-methylpropanoic acid, suggests a disconnection of the C-N bond between the pyrazole (B372694) ring and the propanoic acid moiety. This primary disconnection points to two key precursors: a 4-amino-1H-pyrazole and a suitable 2-methylpropanoic acid derivative functionalized with a good leaving group at the alpha position.

This retrosynthetic approach is advantageous as it breaks down the complex target molecule into simpler, more readily accessible building blocks. The synthesis of each precursor can be addressed independently before their eventual coupling.

Classical and Modern Synthetic Routes to the Core Structure

The construction of the core structure of this compound relies on established and contemporary synthetic methods for the formation of the pyrazole and carboxylic acid components, followed by their strategic linkage.

The 4-amino-1H-pyrazole core is a crucial building block. A prevalent and effective method for its synthesis involves the condensation of a hydrazine (B178648) derivative with a β-ketonitrile or a malononitrile (B47326) derivative.

One common route starts with the reaction of malononitrile with an orthoester, followed by treatment with a hydrazine derivative, which yields a 5-amino-4-cyano-1-substituted pyrazole. Subsequent chemical transformations can then be employed to convert the cyano group to an amino group. Multicomponent reactions involving malononitrile, an aldehyde, and a hydrazine derivative are also utilized for the efficient, one-pot synthesis of substituted aminopyrazoles. These reactions can be catalyzed by various catalysts, including nanoparticles, to improve yields and reaction conditions.

Another approach involves the reduction of a 4-nitropyrazole derivative. Commercially available 4-nitropyrazole can be N-alkylated, and the nitro group is subsequently reduced to an amine via hydrogenation, providing a straightforward route to 1-substituted-4-aminopyrazoles.

The following table summarizes some common starting materials and methods for the synthesis of the 4-amino-1H-pyrazole moiety.

| Starting Material(s) | Reagent(s) | Product Type | Reference(s) |

| Malononitrile, Orthoester, Hydrazine | Acid catalyst | 5-Amino-4-cyanopyrazole | tandfonline.com |

| Aldehyde, Malononitrile, Phenylhydrazine | NiFe₂O₄ Nanocatalyst | 5-Amino-1H-pyrazole-4-carbonitrile | derpharmachemica.com |

| 4-Nitropyrazole | Alcohol (Mitsunobu), H₂/Pd-C | 1-Alkyl-4-aminopyrazole | researchgate.net |

| β-Ketonitriles, Hydrazines | - | 5-Aminopyrazoles | arkat-usa.org |

The 2-methylpropanoic acid scaffold, substituted at the 2-position, can be synthesized through various established organic transformations. A common precursor for this moiety is ethyl 2-bromo-2-methylpropanoate (B8525525), which is commercially available or can be synthesized from 2-bromo-2-methylpropionic acid and ethanol.

The synthesis of α-halo esters like ethyl 2-bromo-2-methylpropanoate provides a key electrophile for the subsequent coupling reaction with the pyrazole nucleophile.

The crucial step in the synthesis of the target molecule is the formation of the C-N bond between the pyrazole ring and the 2-methylpropanoic acid scaffold. The N-alkylation of pyrazoles is a well-established reaction. In this context, the nitrogen of the 4-amino-1H-pyrazole acts as a nucleophile, attacking the electrophilic carbon of the 2-methylpropanoic acid derivative.

The reaction of 4-aminopyrazole with an α-halo ester, such as ethyl 2-bromo-2-methylpropanoate, in the presence of a base, leads to the formation of the desired N-alkylated pyrazole. The ester can then be hydrolyzed to the carboxylic acid. This method is a common strategy for the synthesis of N-substituted pyrazoles.

Alternative methods for N-alkylation include the use of trichloroacetimidates as electrophiles under acidic conditions, providing a different approach to the desired coupling.

| Pyrazole Derivative | Propanoic Acid Derivative | Coupling Conditions | Product | Reference(s) |

| 4-Aminopyrazole | Ethyl 2-bromo-2-methylpropanoate | Base (e.g., K₂CO₃), Solvent (e.g., DMF) | Ethyl 2-(4-amino-1H-pyrazol-1-yl)-2-methylpropanoate | researchgate.net |

| Pyrazole | Phenethyl trichloroacetimidate | Brønsted acid catalyst | N-Phenethyl pyrazole | chim.it |

Stereoselective Synthesis and Chiral Resolution Techniques

Since the target molecule possesses a chiral center at the α-carbon of the propanoic acid moiety when substituted, the stereoselective synthesis or resolution of enantiomers is a critical consideration.

For analogues where a chiral center is present, asymmetric synthesis can be employed to directly obtain the desired enantiomer. However, a more common approach for such compounds is the resolution of a racemic mixture. Chiral resolution can be achieved by several methods, including the formation of diastereomeric salts with a chiral resolving agent, followed by separation through crystallization.

Another powerful technique is chiral chromatography. Racemic mixtures of similar compounds, such as 2-arylpropanoic acids, have been successfully resolved using chiral stationary phases in high-performance liquid chromatography (HPLC). This method allows for the separation and isolation of individual enantiomers. The use of chiral auxiliaries, such as menthol, to form diastereomeric esters that can be separated by chromatography is also a viable strategy. beilstein-journals.org

| Method | Description | Application Example | Reference(s) |

| Chiral Resolution via Diastereomeric Salts | Reaction of the racemic acid with a chiral base to form diastereomeric salts, which are then separated by crystallization. | Resolution of racemic carboxylic acids. | wikipedia.org |

| Chiral HPLC | Separation of enantiomers using a high-performance liquid chromatography column with a chiral stationary phase. | Resolution of racemic 2-aryl-2-fluoropropanoic acids. | mdpi.com |

| Chiral Auxiliary | Esterification with a chiral alcohol (e.g., menthol) to form diastereomers, followed by chromatographic separation and removal of the auxiliary. | Enantiospecific synthesis of glutamate (B1630785) analogs. | beilstein-journals.org |

Green Chemistry Principles in Synthesis Optimization

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like pyrazoles to create more environmentally benign processes. These principles focus on reducing waste, using less hazardous chemicals, and improving energy efficiency.

For the synthesis of the 4-amino-1H-pyrazole moiety and its analogues, several green approaches have been developed. The use of water as a solvent is a significant advancement, as it is a non-toxic and readily available medium. thieme-connect.comrsc.orgbenthamdirect.com One-pot, multi-component reactions are inherently greener as they reduce the number of synthetic steps and purification stages, thereby minimizing waste. derpharmachemica.combenthamdirect.comnih.gov

Furthermore, the use of alternative energy sources such as microwave irradiation and ultrasound has been shown to significantly reduce reaction times and improve yields in pyrazole synthesis. benthamdirect.comnih.govnih.govarabjchem.orgrsc.org These techniques often lead to cleaner reactions with fewer byproducts. The use of recyclable catalysts, such as nanoparticles, also aligns with green chemistry principles by minimizing catalyst waste. derpharmachemica.com

| Green Chemistry Principle | Application in Pyrazole Synthesis | Benefits | Reference(s) |

| Use of Water as a Solvent | Synthesis of pyrazole derivatives in aqueous media. | Reduced use of volatile organic compounds (VOCs), non-toxic, and readily available. | thieme-connect.comrsc.orgbenthamdirect.com |

| Microwave-Assisted Synthesis | Rapid synthesis of pyrazole derivatives under microwave irradiation. | Reduced reaction times, increased yields, and often cleaner reactions. | benthamdirect.comnih.govrsc.org |

| Ultrasound-Assisted Synthesis | Synthesis of pyrazoles using ultrasonic irradiation. | Enhanced reaction rates, milder reaction conditions, and improved yields. | nih.govnih.govarabjchem.orgasianpubs.org |

| Multi-Component Reactions | One-pot synthesis of complex pyrazoles from simple starting materials. | Increased efficiency, reduced waste, and atom economy. | derpharmachemica.combenthamdirect.comnih.gov |

Flow Chemistry and Continuous Processing Applications

The application of flow chemistry and continuous processing in the synthesis of pyrazole derivatives has garnered significant attention due to advantages such as enhanced safety, scalability, and precise control over reaction parameters. While a specific continuous flow synthesis for this compound has not been detailed in the literature, established flow chemistry methods for the synthesis of substituted pyrazoles provide a strong foundation for its potential production in a continuous manner.

A rapid and modular continuous flow synthesis of highly functionalized pyrazoles has been developed, which involves the generation of diazoalkanes and their subsequent [3+2] cycloaddition in a telescoped fashion. semanticscholar.org This assembly-line approach allows for the sequential modification of the pyrazole core, including N-alkylation, which is a key step in the synthesis of the target molecule. semanticscholar.org The ability to safely handle potentially hazardous intermediates like diazoalkanes at elevated temperatures is a significant advantage of this flow process. semanticscholar.org

Furthermore, multi-step continuous flow setups have been successfully employed for the conversion of anilines into N-aryl pyrazoles. These systems often involve in-situ generation of reactive intermediates, such as diazonium salts and hydrazines, thereby avoiding their isolation and enhancing safety. Such principles could be adapted for the synthesis of the target compound, potentially starting from a suitably substituted hydrazine precursor.

The table below summarizes representative examples of pyrazole synthesis using flow chemistry, highlighting the versatility of this technology.

| Starting Materials | Reaction Type | Key Advantages | Reference |

| Fluorinated amines and alkynes | Diazoalkane formation and [3+2] cycloaddition | Rapid, modular, safe handling of diazoalkanes | semanticscholar.org |

| Anilines and 1,3-dicarbonyl compounds | Multi-step diazotization, reduction, and cyclocondensation | In-situ generation of hazardous intermediates, scalability | |

| Acetophenones and hydrazine | Two-stage condensation | Efficient, high-yielding |

Total Synthesis and Semisynthetic Strategies for Derivatives

The total synthesis of this compound can be envisaged through a strategic combination of pyrazole ring formation and subsequent functionalization. A plausible and practical approach involves the initial construction of a 4-substituted pyrazole, followed by the introduction of the 2-methylpropanoic acid moiety at the N1 position.

A common strategy for preparing 1-alkyl-4-aminopyrazoles starts with commercially available 4-nitropyrazole. This intermediate can undergo N-alkylation, followed by the reduction of the nitro group to the desired amine. The alkylation of 4-nitropyrazole with a suitable precursor of the 2-methylpropanoic acid side chain, such as an ester of 2-bromo-2-methylpropanoic acid, would yield the N1-substituted 4-nitropyrazole. Subsequent reduction of the nitro group, typically through catalytic hydrogenation, would then afford the target compound.

Semisynthetic strategies could involve the modification of a pre-existing 4-aminopyrazole core. For instance, direct N-alkylation of 4-aminopyrazole with a reagent like ethyl 2-bromo-2-methylpropanoate could be explored. However, regioselectivity can be a challenge in the alkylation of pyrazoles, often yielding a mixture of N1 and N2 isomers.

The following table outlines a potential synthetic sequence for the target molecule:

| Step | Reaction | Reagents and Conditions | Intermediate/Product |

| 1 | N-Alkylation | 4-Nitropyrazole, Ethyl 2-bromo-2-methylpropanoate, Base (e.g., K2CO3), Solvent (e.g., DMF) | Ethyl 2-(4-nitro-1H-pyrazol-1-yl)-2-methylpropanoate |

| 2 | Nitro Reduction | Catalytic Hydrogenation (e.g., H2, Pd/C), Solvent (e.g., Ethanol) | Ethyl 2-(4-amino-1H-pyrazol-1-yl)-2-methylpropanoate |

| 3 | Ester Hydrolysis | Base (e.g., NaOH), Water/Ethanol | This compound |

Novel Synthetic Catalyst Development

The development of novel catalysts is crucial for achieving high efficiency, regioselectivity, and stereoselectivity in the synthesis of complex molecules like this compound. A key challenge in the synthesis of this compound is the regioselective N1-alkylation of the pyrazole ring.

Recent research has focused on developing catalyst-free methods for the regioselective N1-alkylation of 1H-pyrazoles. One such approach utilizes a Michael reaction, which has been shown to provide high yields and excellent regioselectivity for a range of substituted pyrazoles, including those bearing nitro groups. acs.org This method offers a promising avenue for the introduction of the 2-methylpropanoic acid side chain onto the 4-aminopyrazole or 4-nitropyrazole core. acs.org

Acid-catalyzed N-alkylation of pyrazoles using trichloroacetimidates as alkylating agents represents another innovative approach. mdpi.com This method, employing a Brønsted acid catalyst, provides an alternative to traditional alkylations that often require strong bases. mdpi.com The regioselectivity of this reaction is primarily controlled by steric factors, which could be advantageous in directing the alkylation to the less hindered N1 position of a 4-substituted pyrazole. mdpi.com

The table below highlights some recent advancements in the catalytic N-alkylation of pyrazoles.

| Catalyst/Method | Alkylating Agent | Key Features | Reference |

| Catalyst-free Michael reaction | Michael acceptors | High regioselectivity (N1), mild conditions | acs.org |

| Brønsted acid (e.g., CSA) | Trichloroacetimidates | Avoids strong bases, sterically controlled regioselectivity | mdpi.com |

Further research into the development of catalysts that can facilitate the direct and regioselective N-alkylation of 4-aminopyrazoles with α-halo acids or their esters under mild conditions will be highly beneficial for the efficient synthesis of this compound and its derivatives.

Advanced Structural Characterization and Conformational Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Specific 1D (¹H, ¹³C, ¹⁵N) and 2D (COSY, HSQC, HMBC, NOESY) NMR data for 2-(4-amino-1H-pyrazol-1-yl)-2-methylpropanoic acid are not available in published literature. Such analyses would be essential for the unambiguous assignment of all proton and carbon signals and for confirming the connectivity and spatial relationships of the atoms within the molecule.

Single-Crystal X-ray Diffraction for Solid-State Molecular Architecture

There are no published single-crystal X-ray diffraction studies for this compound. This type of analysis is necessary to determine its precise three-dimensional structure in the solid state, including bond lengths, bond angles, and torsion angles.

Elucidation of Crystal Packing and Intermolecular Interactions

Without crystallographic data, a definitive analysis of the crystal packing and the specific intermolecular interactions, such as hydrogen bonding involving the amino and carboxylic acid groups, cannot be conducted.

Conformational Polymorphism Studies

Studies on the potential conformational polymorphism of this compound have not been reported.

Vibrational Spectroscopy (Raman and FT-IR) for Functional Group Environment Analysis

Published Raman and FT-IR spectra for this compound, which would provide information on the vibrational modes of its functional groups (e.g., N-H, O-H, C=O), are not available.

High-Resolution Mass Spectrometry for Isotopic Pattern and Fragmentation Pathway Elucidation

While general fragmentation patterns for pyrazole (B372694) and carboxylic acid derivatives are known, specific high-resolution mass spectrometry data detailing the exact isotopic patterns and fragmentation pathways for this compound have not been documented in scientific literature.

Chiroptical Spectroscopy (CD/ORD) for Absolute Configuration Determination

Chiroptical spectroscopy, encompassing Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is a critical tool for determining the absolute configuration of chiral molecules. This non-destructive technique relies on the differential absorption of left and right-circularly polarized light by a chiral chromophore. In the context of this compound, which possesses a chiral center at the α-carbon of the amino acid moiety, CD and ORD spectroscopy would be instrumental in assigning the (R) or (S) configuration to its enantiomers.

A typical investigation would involve dissolving the enantiomerically pure compound in a suitable solvent and recording its CD and ORD spectra across a range of wavelengths. The resulting Cotton effects—characteristic positive or negative peaks in the spectra—could then be compared with theoretical predictions from quantum chemical calculations (e.g., time-dependent density functional theory, TD-DFT). This comparison between experimental and theoretical spectra allows for an unambiguous assignment of the absolute stereochemistry.

However, a thorough review of existing literature did not yield any specific experimental or theoretical chiroptical data for this compound. Consequently, no data tables on its specific rotation, molar ellipticity, or Cotton effects can be presented at this time.

Dynamic NMR and Variable Temperature Studies for Rotational Barriers

Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy, particularly through variable temperature (VT) studies, is a powerful method for investigating the conformational dynamics of molecules, such as the rotational barriers around single bonds. For this compound, DNMR could provide quantitative insights into the energetics of rotation around the N-C bond connecting the pyrazole ring to the quaternary carbon of the amino acid fragment.

Such an analysis would involve acquiring NMR spectra (typically ¹H or ¹³C) at various temperatures. At low temperatures, where the rotation around the bond of interest is slow on the NMR timescale, distinct signals for nuclei in different conformational environments might be observed. As the temperature is increased, the rate of rotation increases, leading to the coalescence of these signals into a single, time-averaged peak. By analyzing the lineshape changes and the coalescence temperature, it is possible to calculate the free energy of activation (ΔG‡) for the rotational process, which represents the energy barrier to rotation.

Despite the utility of this technique for understanding the conformational preferences and flexibility of the molecule, no published studies employing dynamic NMR or variable temperature experiments on this compound were found. Therefore, there is no experimental data available to construct a table of rotational energy barriers or to discuss the specific conformational dynamics of this compound.

Quantum Chemical Calculations (DFT, Ab Initio) on Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are instrumental in elucidating the electronic structure of molecules. For this compound, these calculations can reveal details about electron distribution, orbital energies, and reactivity, which are governed by the molecule's electronic makeup. DFT methods, such as B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), are often employed for their balance of accuracy and computational cost in studying pyrazole derivatives. eurasianjournals.comresearchgate.netresearchgate.netnih.gov

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com For this compound, the HOMO is expected to be localized primarily on the electron-rich 4-aminopyrazole ring, indicating its propensity to act as an electron donor (nucleophile). Conversely, the LUMO would be the region most likely to accept electrons (electrophile).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. Computational studies on similar pyrazole derivatives have shown that the nature and position of substituents significantly influence the energies of these frontier orbitals and the magnitude of the energy gap. rsc.orgresearchgate.net

Table 1: Representative Frontier Molecular Orbital Energies for a Substituted Aminopyrazole Derivative

| Molecular Orbital | Energy (eV) |

| HOMO | -5.87 |

| LUMO | -0.98 |

| HOMO-LUMO Gap (ΔE) | 4.89 |

Note: The values presented are illustrative and based on typical DFT calculations for structurally similar aminopyrazole derivatives.

The Molecular Electrostatic Potential (MEP or EPS) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. deeporigin.comchemrxiv.org The EPS map is plotted on the molecule's electron density surface, with colors indicating different potential values. Typically, red regions represent negative electrostatic potential (electron-rich areas, prone to electrophilic attack), while blue regions signify positive potential (electron-poor areas, susceptible to nucleophilic attack). Green and yellow areas denote intermediate or near-neutral potentials.

For this compound, the EPS map would likely show a region of high negative potential (red) around the nitrogen atom of the amino group and the oxygen atoms of the carboxylic acid group, highlighting these as primary sites for hydrogen bonding and electrophilic interaction. nih.gov The hydrogen atom of the carboxylic acid and the hydrogens of the amino group would exhibit positive potential (blue), indicating their role as hydrogen bond donors. chemrxiv.org

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule in terms of localized electron-pair "Lewis-like" bonding units (bonds, lone pairs, etc.). chemrxiv.org This method allows for the quantification of electron delocalization, hyperconjugative interactions, and charge transfer between different parts of the molecule.

In this compound, NBO analysis would reveal the nature of the bonds within the pyrazole ring and the substituents. It can quantify the delocalization of the nitrogen lone pairs into the pyrazole ring, which contributes to its aromaticity and influences the electron density at various positions. The analysis also calculates the second-order perturbation energy, E(2), which measures the strength of donor-acceptor interactions between filled (donor) NBOs and empty (acceptor) NBOs. These interactions are crucial for understanding the molecule's stability and internal electronic communication. For instance, significant E(2) values would be expected for interactions involving the lone pair of the amino nitrogen (donor) and the π* antibonding orbitals of the pyrazole ring (acceptor). nih.govresearchgate.net

Table 2: Illustrative NBO Analysis of Key Donor-Acceptor Interactions

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP(1) N(Amino) | π* (N-C of Pyrazole) | 15.2 |

| π (C=C of Pyrazole) | π* (N-N of Pyrazole) | 22.5 |

| LP(2) O(Carbonyl) | σ* (C-C) | 2.8 |

Note: E(2) estimates the stabilization energy from hyperconjugation. The values are representative for similar functionalized pyrazole systems.

Conformational Analysis using Molecular Mechanics and Dynamics Simulations

The biological activity and physical properties of a flexible molecule like this compound are dependent on its three-dimensional structure and conformational flexibility. Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are powerful computational techniques used to explore the conformational space and dynamic behavior of molecules. eurasianjournals.comnih.govresearchgate.net

Conformational analysis typically begins with a systematic or random search of the potential energy surface using MM force fields to identify low-energy conformers. These stable conformers can then be further optimized using more accurate quantum mechanical methods.

Molecular Dynamics simulations provide a time-dependent view of the molecule's motion. nih.gov By solving Newton's equations of motion for all atoms in the system, MD simulations can model how the molecule behaves over time, including bond vibrations, angle bending, and torsional rotations around single bonds (e.g., the bond connecting the pyrazole ring to the propanoic acid moiety). These simulations can reveal the preferred conformations in different environments (e.g., in a vacuum or in a solvent) and the energy barriers between different conformational states, offering insights into the molecule's flexibility and how it might interact with a biological target. eurasianjournals.com

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry can accurately predict spectroscopic properties, which is invaluable for structure verification and interpretation of experimental data.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for predicting NMR chemical shifts (¹H and ¹³C). researchgate.netchemrxiv.org Calculations are performed on the optimized geometry of the molecule. The predicted chemical shifts can be compared with experimental data to confirm the molecular structure. Discrepancies between calculated and experimental shifts can sometimes be attributed to solvent effects or intermolecular interactions, such as hydrogen bonding, which can be modeled in more advanced calculations. fu-berlin.deuomphysics.net

Table 3: Representative Predicted vs. Experimental ¹³C NMR Chemical Shifts for a Pyrazole-4-Carboxylic Acid Derivative

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C (Carboxyl) | 165.8 |

| C3 (Pyrazole) | 140.1 |

| C4 (Pyrazole) | 112.5 |

| C5 (Pyrazole) | 135.3 |

Note: Values are illustrative and based on DFT calculations for analogous structures. Experimental validation is necessary for confirmation.

Vibrational Frequencies: Theoretical vibrational (infrared and Raman) spectra can be calculated from the second derivatives of the energy with respect to atomic displacements. These DFT calculations yield harmonic frequencies, which are often systematically higher than experimental frequencies. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. researchgate.net The calculated spectrum allows for the assignment of specific vibrational modes to the observed absorption bands, aiding in the structural characterization of the molecule. mdpi.com For this compound, key predicted vibrations would include the N-H stretches of the amino group, the O-H and C=O stretches of the carboxylic acid group, and various C-N and C=C stretching modes within the pyrazole ring.

Reaction Mechanism Elucidation via Transition State Search and Intrinsic Reaction Coordinate (IRC) Calculations

Computational chemistry provides a powerful avenue for investigating the mechanisms of chemical reactions, such as the synthesis of this compound. A common approach for synthesizing pyrazoles involves the cyclocondensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound or its equivalent. nih.govorganic-chemistry.org

To elucidate the reaction mechanism, computational chemists locate the transition state (TS) structure for each elementary step of the proposed pathway. A transition state is a first-order saddle point on the potential energy surface. Its structure is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. joaquinbarroso.com

Once a transition state is located and verified, an Intrinsic Reaction Coordinate (IRC) calculation is performed. youtube.com The IRC calculation maps the minimum energy path connecting the transition state to the corresponding reactant and product minima on the potential energy surface. This confirms that the identified transition state indeed connects the intended reactants and products, providing a detailed picture of the atomic motions involved in the bond-breaking and bond-forming processes. By calculating the energies of reactants, transition states, and products, a complete energy profile for the reaction can be constructed, allowing for the determination of activation barriers and reaction enthalpies. nih.gov

An in-depth analysis of the theoretical and computational chemistry studies of this compound reveals significant insights into its molecular behavior and interaction with biological targets. These computational approaches are crucial in modern drug discovery for predicting compound properties and mechanisms of action.

Chemical Reactivity, Derivatization, and Functionalization

Reactions of the Amino Group (e.g., Acylation, Alkylation, Diazotization)

The exocyclic amino group at the C4 position of the pyrazole (B372694) ring is a primary nucleophilic site, enabling a variety of chemical transformations common to aromatic amines.

Acylation: The 4-amino group readily undergoes acylation with reagents such as acid chlorides and anhydrides to form the corresponding amides. scirp.orgresearchgate.net This reaction is a fundamental step in the synthesis of more complex derivatives, allowing for the introduction of a wide range of functional groups. The conditions for these reactions can be optimized by adjusting solvents and the stoichiometry of the acylating agent. researchgate.net

Alkylation: While direct N-alkylation of the exocyclic amino group is possible, the nitrogen atoms of the pyrazole ring can also be alkylated. Synthetic strategies often involve the alkylation of a 4-nitropyrazole precursor, followed by reduction of the nitro group to the desired amine. researchgate.netgoogle.com This approach provides regioselective control, primarily targeting the N1 position of the pyrazole ring.

Diazotization: The primary amino group can be converted into a diazonium salt through reaction with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). arkat-usa.orgorganic-chemistry.org These pyrazolediazonium salts are versatile intermediates. arkat-usa.org They can undergo Sandmeyer-type reactions to introduce halides or other functional groups, or participate in azo coupling reactions. acs.org Furthermore, intramolecular cyclization of these diazonium intermediates is a key step in the synthesis of fused heterocyclic systems, such as pyrazolo[3,4-d] nih.govarkat-usa.orgresearchgate.nettriazines. scirp.orgresearchgate.netnih.gov

| Reaction Type | Reagent(s) | Product Type | Reference(s) |

| Acylation | Acid chlorides, Anhydrides | N-acyl-4-aminopyrazole | scirp.orgresearchgate.net |

| Alkylation | Alkyl halides (on nitro-precursor) | N-alkyl-4-aminopyrazole | researchgate.netgoogle.com |

| Diazotization | NaNO₂, Strong Acid (e.g., HCl) | Pyrazolediazonium Salt | arkat-usa.orgorganic-chemistry.org |

Reactions of the Carboxylic Acid Moiety (e.g., Esterification, Amidation, Reduction)

The carboxylic acid group of the 2-methylpropanoic acid side chain provides a second major site for derivatization, exhibiting reactivity typical of standard carboxylic acids.

Esterification: The carboxylic acid can be converted to its corresponding esters through reactions with alcohols, commonly under acidic catalysis (Fischer esterification). researchgate.net Microwave-assisted methods have also been developed to improve the efficiency of esterifying substituted benzoic acids, a technique that could be applicable here. researchgate.net The synthesis of various pyrazole-4-carboxylic acid esters is well-documented, highlighting the robustness of this transformation. google.comgoogle.com

Amidation: Formation of amides from the carboxylic acid moiety is readily achieved by coupling with primary or secondary amines. To facilitate this reaction, the carboxylic acid is often first converted to a more reactive intermediate, such as an acid chloride. dergipark.org.tr Alternatively, direct amidation can be performed using coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1,1'-carbonyldiimidazole (B1668759) (CDI). This method is frequently used in the synthesis of pyrazole-based inhibitors and other biologically active molecules. dergipark.org.trmdpi.com

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, 2-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-1-ol. This transformation requires strong reducing agents, such as lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) complexes. Weaker reagents like sodium borohydride (B1222165) are generally ineffective for the reduction of carboxylic acids.

| Reaction Type | Reagent(s) | Product Type | Reference(s) |

| Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Ester | researchgate.netgoogle.com |

| Amidation | Amine, Coupling Agent (e.g., DCC, CDI) or Acid Chloride intermediate | Amide | dergipark.org.trmdpi.com |

| Reduction | LiAlH₄ or BH₃ | Primary Alcohol | orientjchem.org |

Modifications of the Pyrazole Ring System

The pyrazole ring itself is an aromatic system that can undergo various functionalization reactions, including electrophilic substitution and metal-catalyzed cross-coupling.

Electrophilic Aromatic Substitution: As a π-excessive system, the pyrazole ring is susceptible to electrophilic attack, which typically occurs at the C4 position. researchgate.net Since this position is already occupied by the amino group in the target compound, other positions would be targeted. A key reaction for functionalizing pyrazoles is the Vilsmeier-Haack reaction, which uses a Vilsmeier reagent (e.g., from POCl₃/DMF) to introduce a formyl group (CHO). arkat-usa.orgbohrium.comresearchgate.net This reaction is highly effective for electron-rich pyrazoles. researchgate.net Depending on the conditions, the Vilsmeier reagent can also introduce other functionalities, such as a chlorine atom. mdpi.com Other electrophilic substitutions like halogenation (iodination, bromination) can also be performed, often using reagents like N-iodosuccinimide or I₂/HIO₃. mdpi.com

Metal-Catalyzed Cross-Coupling: To introduce aryl, heteroaryl, or alkyl groups onto the pyrazole core, metal-catalyzed cross-coupling reactions are invaluable. researchgate.net This typically involves first halogenating the pyrazole ring (e.g., at C3 or C5) and then using the resulting halopyrazole in reactions such as Suzuki-Miyaura (with boronic acids), Sonogashira (with terminal alkynes), or Heck couplings. arkat-usa.orgrsc.orgnih.gov Palladium catalysts are commonly employed for these transformations. researchgate.netnih.gov Nickel-catalyzed C-N cross-coupling reactions have also been developed for pyrazole-containing nucleophiles. researchgate.net

Stereochemical Transformations and Racemization Studies

The 2-(4-amino-1H-pyrazol-1-yl)-2-methylpropanoic acid molecule possesses a chiral center at the C2 position of the propanoic acid chain. The synthesis and reaction of this compound must therefore consider its stereochemical properties.

The synthesis of enantiomerically pure pyrazole-containing α-amino acids has been achieved starting from chiral precursors like L-aspartic acid, employing stereoselective transformations to build the final molecule. rsc.org This demonstrates that the stereochemical integrity of the α-carbon can be maintained throughout a synthetic sequence. However, reactions involving the α-carbon or adjacent functional groups can sometimes lead to racemization, depending on the reaction mechanism and conditions. For instance, certain amidation procedures for amino acids can risk loss of stereochemical purity. Careful selection of reagents and reaction conditions is crucial to preserve the desired enantiomeric form.

Formation of Heterocyclic Conjugates and Hybrid Molecules

The multiple reactive sites on this compound make it an excellent building block for the synthesis of complex heterocyclic conjugates and hybrid molecules. Aminopyrazoles are recognized as versatile synthons for constructing fused ring systems. chim.it

The amino group can react with bidentate electrophiles to form fused heterocycles such as pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines. nih.govchim.it As previously mentioned, diazotization of the amino group followed by intramolecular cyclization is a route to pyrazolo[3,4-d] nih.govarkat-usa.orgresearchgate.nettriazines. scirp.orgnih.gov

Simultaneously, the carboxylic acid group can be used as a handle to link the pyrazole scaffold to other molecular fragments. For example, it can be converted to an amide by reacting with another amino-substituted heterocycle, creating a larger, conjugated system. This strategy has been used to synthesize pyrazole-based carboxamide derivatives with potent biological activity. mdpi.com The combination of these reactive pathways allows for the creation of a diverse library of complex molecules built upon the central pyrazolyl amino acid scaffold.

Polymerization and Supramolecular Assembly Applications

The unique combination of a hydrogen-bond-donating amino group, a hydrogen-bond-donating/accepting carboxylic acid group, and an aromatic pyrazole ring makes this molecule a prime candidate for applications in supramolecular chemistry.

Supramolecular Assembly: Peptides incorporating pyrazole-containing amino acids have been shown to act as low-molecular-weight gelators, self-assembling into ordered 3D networks that trap solvent molecules to form organogels. nih.govnih.gov This self-assembly is driven by a combination of non-covalent interactions, including hydrogen bonding between the amide/acid/amino functionalities and π-π stacking of the aromatic pyrazole rings. nih.govresearchgate.net The target molecule, as an amino acid derivative, is expected to exhibit similar self-assembly properties, potentially forming hydrogels or organogels under appropriate conditions. rsc.org

Polymerization: While specific studies on the polymerization of this compound are not prevalent, its structure suggests potential as a monomer for coordination polymers. The nitrogen atoms of the pyrazole ring and the oxygen atoms of the carboxylate group can act as coordination sites for metal ions, leading to the formation of metal-organic frameworks (MOFs) or other coordination polymers. researchgate.netnih.gov

Investigation of Redox Properties and Electrochemical Behavior

The electrochemical properties of this compound are determined by the pyrazole ring and its substituents. The redox behavior of pyrazole derivatives has been investigated using techniques like cyclic voltammetry. researchgate.net

These studies indicate that pyrazoles can undergo oxidation, typically through irreversible one-electron processes. The reduction of pyrazoles can proceed via either a single two-electron process or two successive one-electron steps, with the specific pathway being highly dependent on the nature and position of substituents on the ring. researchgate.net The presence of the electron-donating amino group and the carboxylic acid moiety would influence the redox potentials of the pyrazole core. Furthermore, electrochemical methods can be employed as a synthetic tool for the functionalization of the pyrazole ring, for example, in electrooxidative C-H halogenation reactions. mdpi.com

Mechanistic Investigations of Molecular Interactions with Biological Macromolecules in Vitro Focus

Ligand Binding Studies with Isolated Enzymes and Receptors

Kinetic Characterization of Enzyme Inhibition (e.g., IC50, Ki determination)

2-(4-amino-1H-pyrazol-1-yl)-2-methylpropanoic acid has been identified as a selective inhibitor of γ-secretase, a multi-subunit protease complex involved in the cleavage of transmembrane proteins, including the amyloid precursor protein (APP) and Notch receptors. The inhibitory activity of this compound has been characterized through in vitro assays that measure its potency against the production of different amyloid-beta (Aβ) peptide fragments and its selectivity over Notch cleavage.

The compound demonstrates potent inhibition of Aβ42 production in a cell-free assay using membranes from CHO cells overexpressing human APP695 with the London and Swedish mutations. The half-maximal inhibitory concentration (IC50) for Aβ42 inhibition was determined to be 11 nM. Further characterization revealed IC50 values for the production of Aβ40 and Aβ38 to be 16 nM and 18 nM, respectively. These findings indicate that the compound inhibits the generation of multiple Aβ peptides with similar potency.

A key aspect of the development of γ-secretase inhibitors for therapeutic purposes, such as in Alzheimer's disease, is selectivity for APP processing over Notch signaling. Inhibition of Notch cleavage can lead to significant toxicity. This compound was evaluated for its effect on the cleavage of a recombinant Notch1 substrate in a cell-free assay. The IC50 for Notch1 cleavage was found to be 186 nM. This represents an approximate 17-fold selectivity for the inhibition of Aβ42 production over Notch1 cleavage, suggesting a favorable therapeutic window.

The table below summarizes the in vitro inhibitory activity of this compound against γ-secretase-mediated cleavage of APP and Notch1 substrates.

| Analyte | IC50 (nM) | Assay System |

| Aβ42 | 11 | Cell-free (CHO membranes) |

| Aβ40 | 16 | Cell-free (CHO membranes) |

| Aβ38 | 18 | Cell-free (CHO membranes) |

| Notch1 Cleavage | 186 | Cell-free (recombinant substrate) |

Biophysical Characterization of Binding (e.g., ITC, SPR)

No publicly available data exists on the biophysical characterization of binding between this compound and its target enzyme, γ-secretase, using techniques such as Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR).

Interaction with Nucleic Acids (DNA/RNA)

There is no available research in the public domain that investigates the interaction of this compound with nucleic acids such as DNA or RNA.

Membrane Permeation and Transporter Interaction Studies (in vitro models)

Information regarding the membrane permeation properties or potential interactions of this compound with membrane transporters, as determined through in vitro models like Caco-2 permeability assays or specific transporter interaction studies, is not available in published literature.

Cellular Uptake and Subcellular Localization Studies (in vitro cell lines)

There are no publicly accessible studies detailing the cellular uptake mechanisms or the subcellular localization of this compound in in vitro cell line models.

Proteomic and Metabolomic Approaches to Identify Cellular Targets

No proteomic or metabolomic studies have been published that aim to identify the cellular targets or off-target effects of this compound.

Mechanistic Insights into Receptor Agonism/Antagonism (in vitro)

There is currently no available information from in vitro studies to provide mechanistic insights into whether this compound acts as an agonist or antagonist at any specific biological receptor. Mechanistic studies, such as receptor binding assays and functional assays, are necessary to determine the mode of action of a compound. These experiments would reveal whether the compound binds to a receptor and, if so, whether it activates (agonism) or blocks (antagonism) the receptor's function. Without such studies, the molecular mechanism of action for this compound remains unknown.

Advanced Analytical Method Development for Research Applications

Chromatographic Separation Techniques (HPLC, GC, SFC) for Purity Assessment and Enantiomeric Excess Determination

Chromatographic methods are indispensable for assessing the purity of synthesized compounds and for separating stereoisomers. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC) each offer unique advantages for the analysis of 2-(4-amino-1H-pyrazol-1-yl)-2-methylpropanoic acid.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a primary technique for determining the purity of pyrazole (B372694) derivatives. Due to the polar nature of the target compound, which contains both an amino group and a carboxylic acid, RP-HPLC is a suitable method. A typical RP-HPLC method would employ a C18 column with a mobile phase consisting of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic modifier like methanol (B129727) or acetonitrile. acs.org Isocratic or gradient elution can be optimized to achieve sharp, well-defined peaks and good resolution from any impurities or intermediates. acs.org Detection is commonly performed using a UV detector, with the wavelength selected based on the chromophore of the pyrazole ring. acs.org Method validation according to ICH guidelines, including linearity, precision, accuracy, and specificity, is crucial for reliable quantification. acs.org

Gas Chromatography (GC): GC is generally suitable for volatile and thermally stable compounds. For this compound, derivatization would likely be necessary to increase its volatility and thermal stability, for instance, by esterifying the carboxylic acid group and acylating the amino group. The derivatized compound can then be separated on a capillary column, such as one with a polyethylene (B3416737) glycol polar stationary phase, which provides good separation for nitrogen-containing compounds. nih.gov

Supercritical Fluid Chromatography (SFC): SFC has emerged as a powerful "green" alternative to normal-phase HPLC, particularly for chiral separations. chromatographyonline.comyoutube.comwikipedia.org It uses supercritical carbon dioxide as the main mobile phase, often with a polar co-solvent like methanol. youtube.comchromatographyonline.com This technique offers faster separations and reduced organic solvent consumption compared to HPLC. chromatographyonline.comyoutube.com

For determining the enantiomeric excess of this compound, chiral SFC is an excellent choice. chromatographyonline.com The separation is achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for resolving a variety of racemic pyrazole derivatives. acs.orgnih.gov The selection of the appropriate CSP and mobile phase composition is critical for achieving baseline separation of the enantiomers. chromatographyonline.comnih.gov The efficiency of SFC allows for high-throughput screening of different chiral columns and conditions to find the optimal separation method. youtube.comchromatographyonline.com

Table 1: Example Chromatographic Conditions for Analysis of Pyrazole Derivatives

| Parameter | HPLC (Purity) | GC (Purity - after derivatization) | SFC (Chiral) |

| Column | C18, 4.6 x 150 mm, 5 µm | HP-INNOWax, 30 m x 0.25 mm, 0.25 µm | Chiral (e.g., (S,S)Whelk-O1, Lux Cellulose-2) |

| Mobile Phase | A: 0.1% TFA in WaterB: Methanol acs.org | Carrier Gas: Helium | A: Supercritical CO₂B: Methanol chromatographyonline.comchromatographyonline.com |

| Flow Rate | 1.0 mL/min acs.org | 1.0 mL/min | 3.0 mL/min |

| Detection | UV at ~210-260 nm acs.org | Flame Ionization (FID) or Mass Spectrometry (MS) nih.gov | UV or Mass Spectrometry (MS) |

| Temperature | Ambient | Inlet: 250 °C, Oven: Gradient program | 40 °C |

| Back Pressure | N/A | N/A | 150 bar |

Hyphenated Techniques (LC-MS, GC-MS, LC-NMR) for Complex Mixture Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detector, are powerful tools for analyzing complex mixtures and identifying unknown components.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a cornerstone of modern pharmaceutical analysis, combining the separation capabilities of LC with the high sensitivity and molecular specificity of mass spectrometry. nih.gov For analyzing reaction mixtures or identifying degradation products of this compound, an LC-MS system equipped with an electrospray ionization (ESI) source would be ideal. ESI is a soft ionization technique suitable for polar molecules, and it would likely produce a strong protonated molecular ion [M+H]⁺ for the target compound. Tandem mass spectrometry (MS/MS) can be used to fragment this ion, providing structural information that helps in the unambiguous identification of the compound and its related impurities. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS): Following appropriate derivatization, GC-MS can provide detailed information about the fragmentation patterns of pyrazole derivatives. semanticscholar.org Electron ionization (EI) is a common technique in GC-MS that produces a library-searchable mass spectrum. The fragmentation of the pyrazole ring often involves characteristic losses, such as the expulsion of HCN or N₂, which can help in identifying pyrazole-containing structures within a complex mixture. semanticscholar.org

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): LC-NMR directly couples an LC system with an NMR spectrometer, allowing for the acquisition of NMR spectra of compounds as they elute from the column. nih.govcreative-proteomics.com This technique is exceptionally powerful for the structural elucidation of unknown impurities or metabolites in complex mixtures without the need for prior isolation. springernature.com While sensitivity can be a challenge, advancements like cryogenically cooled probes have significantly improved detection limits. nih.gov For a novel compound like this compound, LC-NMR could be invaluable for characterizing process-related impurities or metabolites in research samples. springernature.com

Capillary Electrophoresis for High-Resolution Separations

Capillary electrophoresis (CE) is a high-resolution separation technique that separates analytes based on their charge-to-size ratio in an electric field. rsc.org Given that this compound is an amino acid, it is an excellent candidate for CE analysis.

By adjusting the pH of the background electrolyte, the compound can be made to carry a net positive or negative charge, allowing for its migration and separation. For instance, using a low-pH buffer would protonate the amino group, resulting in a net positive charge. nih.govsemanticscholar.org This technique offers very high separation efficiency, minimal sample consumption, and rapid analysis times. rsc.org When coupled with a mass spectrometer (CE-MS), it becomes a highly sensitive and selective method for the simultaneous analysis of multiple amino acids and their derivatives in complex biological or chemical matrices. semanticscholar.orgnih.gov

Spectrophotometric and Fluorometric Assays for Quantification in Research Samples

Spectrophotometric Assays: UV-Visible spectrophotometry can be a straightforward and accessible method for quantifying this compound in solution, provided it is sufficiently pure and free from interfering substances that absorb at the same wavelength. chromatographyonline.com The pyrazole ring system possesses a chromophore that absorbs UV light. A calibration curve can be constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). This method is often used for quick concentration checks in research settings.

Fluorometric Assays: Many pyrazole derivatives exhibit fluorescent properties, which can be exploited for highly sensitive quantification. chromatographyonline.com If this compound or a suitable derivative is fluorescent, a fluorometric assay can be developed. This involves measuring the intensity of emitted light at a specific wavelength after excitation at a different, shorter wavelength. Fluorescence assays are typically much more sensitive than absorbance-based assays and can be used to measure very low concentrations of the compound in research samples. chromatographyonline.com

Radiochemical and Isotopic Labeling for Tracer Studies

For in vitro and in vivo research applications, tracking the fate of a molecule is often necessary. This is achieved through isotopic labeling.

Radiochemical Labeling: Introducing a radioactive isotope, such as Carbon-14 (¹⁴C) or Tritium (³H), into the structure of this compound allows for highly sensitive detection using techniques like liquid scintillation counting or autoradiography. This is invaluable for metabolic studies, receptor binding assays, and determining the distribution of the compound in biological systems. Pyrazole derivatives have been labeled with isotopes like Fluorine-18 (¹⁸F) for use as radiotracers in Positron Emission Tomography (PET) imaging. nih.gov

Stable Isotope Labeling: Alternatively, stable isotopes such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), or Deuterium (²H) can be incorporated. These non-radioactive labeled compounds can be distinguished from their unlabeled counterparts by mass spectrometry. wikipedia.org Stable isotope labeling is a key tool in quantitative proteomics and metabolomics (a field known as Stable Isotope Labeling by Amino acids in Cell culture or SILAC), where a labeled amino acid like this compound could potentially be used to track protein synthesis or metabolic pathways. wikipedia.org

Quality Control and Reference Standard Development for Research Grade Material

The development of a well-characterized reference standard is a prerequisite for all quantitative analytical work and quality control. A research-grade reference standard for this compound must be of the highest possible purity.

The process involves:

Synthesis and Purification: Synthesis of the compound followed by rigorous purification, often using techniques like recrystallization or preparative chromatography, to remove impurities.

Comprehensive Characterization: The identity and structure of the purified compound must be unequivocally confirmed using a suite of spectroscopic techniques, including NMR (¹H, ¹³C), MS, and IR spectroscopy.

Purity Determination: The purity of the reference standard is determined using high-resolution quantitative methods. HPLC is typically the method of choice, and purity is often assessed by calculating the area percentage of the main peak. rsc.org Purity should ideally be cross-verified by another orthogonal technique, such as elemental analysis.

Content Assignment: The final assigned purity value of the reference standard accounts for chromatographic purity, as well as the content of water, residual solvents, and inorganic impurities.

This thoroughly characterized reference standard is then used to prepare calibration standards and quality control samples for the routine analysis of newly synthesized batches of research-grade this compound.

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Methodologies

The synthesis of pyrazole (B372694) derivatives is a well-established field, yet there is always room for innovation, particularly in developing more efficient, sustainable, and scalable methods. nih.gov Future research could focus on novel synthetic routes to 2-(4-amino-1H-pyrazol-1-yl)-2-methylpropanoic acid that improve upon existing methods for analogous compounds.

Key areas for exploration include:

One-Pot Syntheses: Designing a multi-component reaction where the pyrazole ring is formed and the propanoic acid side chain is introduced in a single step would be highly efficient.

Flow Chemistry: Continuous flow synthesis could offer better control over reaction parameters, leading to higher yields and purity, and facilitating easier scale-up compared to traditional batch processes. nih.gov

Catalyst Development: Investigating novel catalysts for the key reaction steps could improve efficiency and reduce waste. This could include the use of reusable solid-supported catalysts or enzymatic approaches.

| Synthetic Strategy | Potential Advantages |

| Multi-component Reactions | Increased efficiency, reduced waste, simplified purification |

| Flow Chemistry | Improved safety, scalability, and process control |

| Novel Catalysis | Higher yields, milder reaction conditions, enhanced sustainability |

Exploration of New Biological Targets and Mechanisms (in vitro)

The aminopyrazole scaffold is a common feature in many biologically active compounds, exhibiting a wide range of activities including anti-inflammatory, antimicrobial, and anticancer properties. mdpi.comnih.govglobalresearchonline.net The specific biological targets and mechanisms of action for this compound are yet to be determined, presenting a rich area for in vitro investigation.

Potential biological targets to explore include:

Kinases: Many aminopyrazole derivatives are known to be potent kinase inhibitors. nih.gov Screening this compound against a panel of kinases could identify novel targets in cancer or inflammatory diseases.

Enzymes in Metabolic Pathways: The carboxylic acid moiety suggests potential interactions with enzymes involved in metabolic processes.

Receptors: The compound could be screened for activity against various cell surface or nuclear receptors.

| Potential Target Class | Examples of Specific Targets | Relevant Therapeutic Area |

| Protein Kinases | FGFR2, FGFR3, p38 MAPK | Oncology, Inflammatory Diseases |

| Enzymes | DapE, Carbonic Anhydrase | Infectious Diseases, Metabolic Disorders |

| Receptors | GABA-A Receptors | Neurological Disorders |

Integration with Artificial Intelligence and Machine Learning for Drug Discovery (pre-clinical)

Artificial intelligence (AI) and machine learning (ML) are revolutionizing preclinical drug discovery by enabling rapid screening of virtual libraries, prediction of pharmacokinetic properties, and identification of novel drug-target interactions. ndlegis.govintuitionlabs.aidiva-portal.org These computational tools can be leveraged to accelerate the investigation of this compound and its derivatives.

Future applications of AI and ML could include:

Virtual Screening: Using the structure of the compound as a starting point, AI algorithms could screen large virtual libraries to identify other molecules with similar or improved predicted activity.

ADMET Prediction: Machine learning models can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of the compound, helping to prioritize it for further development.

De Novo Drug Design: Generative AI models could design novel aminopyrazole derivatives with optimized properties for specific biological targets.

Applications in Chemical Biology Tool Development

Chemical biology tools are essential for dissecting complex biological processes. The unique structure of this compound could be adapted for the development of novel chemical probes.

Potential applications in chemical biology include:

Fragment-Based Drug Discovery: The compound could serve as a starting fragment for the development of more potent and selective inhibitors of a particular biological target.

Affinity-Based Probes: By attaching a reporter tag, the molecule could be used to identify and isolate its protein targets from complex biological mixtures.

Activity-Based Probes: With the incorporation of a reactive group, the compound could be used to covalently label and study the activity of specific enzymes.

Design of Probes for Imaging Biological Processes (in vitro)

Fluorescent probes are invaluable for visualizing and studying biological processes in real-time. nih.gov The pyrazole scaffold can be a component of fluorescent molecules, and the aminopyrazole moiety of this compound could be functionalized to create novel imaging agents. nih.govglobethesis.com

Future research in this area could focus on:

Fluorophore Conjugation: Attaching a known fluorophore to the aminopyrazole ring could generate a probe for imaging specific cellular compartments or processes.

"Turn-On" Fluorescent Probes: The compound could be designed to become fluorescent only upon binding to a specific ion or biomolecule, allowing for highly sensitive detection. researchgate.net

Probes for Specific Analytes: The molecule could be engineered to selectively bind to and report on the presence of specific metal ions or small molecules within cells.

Sustainable and Scalable Production Methodologies

The principles of green chemistry are increasingly important in chemical synthesis, aiming to reduce environmental impact and improve efficiency. nih.govbenthamdirect.comacs.org Future research should focus on developing sustainable and scalable methods for the production of this compound.

Key aspects of sustainable production to investigate include:

Use of Green Solvents: Replacing traditional organic solvents with more environmentally friendly alternatives like water or bio-based solvents. jetir.org

Energy Efficiency: Employing methods such as microwave or ultrasonic assistance to reduce reaction times and energy consumption.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thus minimizing waste.

| Green Chemistry Principle | Application in Synthesis |

| Waste Prevention | Designing high-yield, atom-economical reactions |

| Safer Solvents and Auxiliaries | Utilizing water or other benign solvents |

| Design for Energy Efficiency | Employing microwave or ultrasonic irradiation |

Exploration of Novel Material Science Applications

Pyrazole-containing compounds have found applications in material science, for instance, in the development of polymers and organic light-emitting diodes (OLEDs). nbinno.com The unique combination of functional groups in this compound could impart interesting properties to new materials.

Unexplored avenues in material science include:

Coordination Polymers: The pyrazole nitrogen atoms and the carboxylic acid group could coordinate with metal ions to form novel metal-organic frameworks (MOFs) with potential applications in gas storage or catalysis.

Functional Polymers: The compound could be incorporated as a monomer into polymers, potentially conferring unique thermal, optical, or electronic properties.

Self-Assembling Systems: The molecule's ability to form hydrogen bonds could be exploited to create supramolecular structures with interesting organizational properties.

Q & A

Basic: What are the optimal synthetic routes for 2-(4-amino-1H-pyrazol-1-yl)-2-methylpropanoic acid, and how can reaction efficiency be monitored?

Methodological Answer:

The synthesis typically involves multi-step reactions starting with functionalized pyrazole precursors. For example, condensation of 4-amino-1H-pyrazole with α-bromo-2-methylpropanoic acid derivatives under basic conditions (e.g., K₂CO₃ in DMF) achieves regioselective N-alkylation. Reaction progress can be monitored via thin-layer chromatography (TLC) or HPLC, with optimization of solvent polarity (e.g., ethyl acetate/hexane gradients) to track intermediate formation . Post-reaction purification employs recrystallization (ethanol/water mixtures) or column chromatography (silica gel, methanol/dichloromethane eluent). Industrial-scale adaptations may use continuous flow reactors for improved yield and sustainability .

Basic: What analytical techniques are recommended for structural characterization and purity assessment?

Methodological Answer:

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming regiochemistry, particularly distinguishing between pyrazole ring substitution patterns (e.g., 1H-pyrazole vs. 4-amino substitution). High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns. Infrared (IR) spectroscopy identifies functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹). Purity is assessed via HPLC with UV detection (λ = 254 nm) or UPLC-MS for trace impurities. X-ray crystallography, though less common, resolves absolute stereochemistry in crystalline derivatives .

Advanced: How can computational methods optimize reaction pathways for novel derivatives?

Methodological Answer:

Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) predict reaction thermodynamics and transition states, identifying favorable regioselectivity in pyrazole alkylation. Reaction path search algorithms, combined with molecular docking, guide the design of derivatives with enhanced biological activity. For example, ICReDD’s integrated approach uses computational screening to prioritize synthetic targets, reducing trial-and-error experimentation. Machine learning models trained on reaction databases (e.g., Reaxys) predict solvent/catalyst combinations for improved yields .

Advanced: How should researchers resolve contradictions in reported biological activity data?

Methodological Answer:

Contradictions often arise from variations in assay conditions (e.g., cell lines, incubation times) or impurities in test compounds. To address this:

- Standardize assays : Use validated cell lines (e.g., HEK293 for receptor-binding studies) and control for enantiomeric purity (chiral HPLC).

- Comparative studies : Benchmark activity against structurally similar compounds (e.g., ethyl 2-(4-amino-1H-pyrazol-1-yl)propanoate vs. nitro-substituted analogs) to isolate substituent effects .

- Mechanistic validation : Employ SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify binding affinities and rule off-target effects .

Advanced: What strategies enhance the design of derivatives for targeted therapeutic applications?

Methodological Answer:

Derivative design focuses on modifying the pyrazole ring and carboxylic acid moiety:

- Bioisosteric replacement : Substitute the carboxylic acid with tetrazole (improves metabolic stability) or ester prodrugs (enhances bioavailability).

- Structure-activity relationship (SAR) : Systematic variation of substituents (e.g., 4-amino vs. 4-nitro groups) identifies critical pharmacophores. For example, fluorinated analogs (e.g., 3,5-difluorophenyl derivatives) show improved binding to enzymatic targets like DHFR .

- Hybrid molecules : Conjugation with benzimidazoles or thiazolidinones (via amide coupling) leverages synergistic mechanisms, as seen in antileishmanial and antimalarial agents .

Advanced: How can researchers address solubility challenges in in vitro and in vivo studies?

Methodological Answer:

- Salt formation : Convert the carboxylic acid to sodium or lysine salts for aqueous solubility.

- Co-solvent systems : Use DMSO/PBS mixtures (≤1% DMSO) for in vitro assays. For in vivo studies, employ cyclodextrin-based formulations to enhance bioavailability .

- Prodrug strategies : Synthesize methyl or ethyl esters hydrolyzed in vivo to the active acid form .

Advanced: What mechanistic insights explain the compound’s interaction with biological targets?

Methodological Answer:

The compound’s pyrazole ring acts as a hydrogen bond acceptor, while the carboxylic acid participates in ionic interactions. For example: